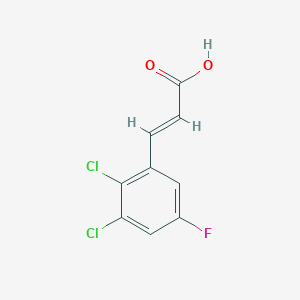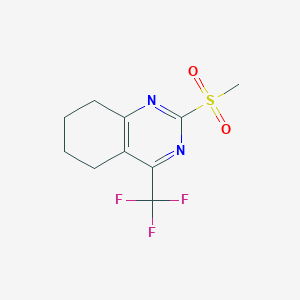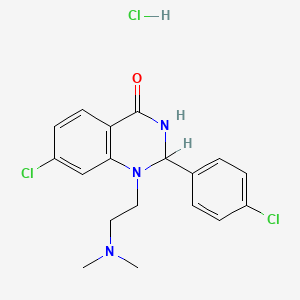
2,3,5-Trichlorophenol-4,6-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trichlorophenol-4,6-D2 is a chlorinated phenol compound that has been used in various industrial and scientific applications. It is a derivative of trichlorophenol, where two of the hydrogen atoms in the phenol ring are replaced by deuterium atoms. This isotopic substitution can be useful in various analytical and research contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichlorophenol-4,6-D2 typically involves the chlorination of phenol followed by isotopic exchange reactions to introduce deuterium atoms. One common method involves the electrophilic chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride. The resulting trichlorophenol is then subjected to isotopic exchange with deuterium oxide (D2O) under acidic or basic conditions to replace specific hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichlorophenol-4,6-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are often employed in substitution reactions.
Major Products
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,3,5-Trichlorophenol-4,6-D2 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in studies of enzyme kinetics and metabolic pathways involving chlorinated phenols.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of other chlorinated compounds and as a preservative in certain formulations.
Mechanism of Action
The mechanism of action of 2,3,5-Trichlorophenol-4,6-D2 involves its interaction with various molecular targets, including enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. It can also disrupt cellular membranes, leading to cell lysis and death. The exact pathways and molecular targets depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated phenol with similar chemical properties but different isotopic composition.
2,4,5-Trichlorophenol: Used in the synthesis of herbicides and has similar reactivity.
Pentachlorophenol: A more heavily chlorinated phenol with broader industrial applications.
Uniqueness
2,3,5-Trichlorophenol-4,6-D2 is unique due to its isotopic composition, which makes it particularly useful in analytical and research applications. The presence of deuterium atoms allows for more precise studies using techniques like NMR and mass spectrometry, providing insights that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C6H3Cl3O |
|---|---|
Molecular Weight |
199.5 g/mol |
IUPAC Name |
2,3,5-trichloro-4,6-dideuteriophenol |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H/i1D,2D |
InChI Key |
WWGQHTJIFOQAOC-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)Cl)Cl)[2H])Cl |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B13727315.png)





![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)


